Cas no 1255638-84-6 (4-(Furan-2-yl)-2-methylphenol)

4-(Furan-2-yl)-2-methylphenol 化学的及び物理的性質
名前と識別子
-
- 4-(Furan-2-yl)-2-methylphenol
- DTXSID80683658
- SB61615
- AKOS017515144
- BS-30409
- 1255638-84-6
- MFCD17677675
- CS-0208917
- DTXCID20634407
- 4-(FURAN-2-YL)-2-METHYLPHENOL
-
- MDL: MFCD17677675
- インチ: InChI=1S/C11H10O2/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h2-7,12H,1H3
- InChIKey: NNWNIOVDDGKYKX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 174.068079557g/mol
- どういたいしつりょう: 174.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 33.4Ų
4-(Furan-2-yl)-2-methylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F864158-100mg |
4-(Furan-2-yl)-2-methylphenol |
1255638-84-6 | 100mg |
$ 135.00 | 2022-06-04 | ||
A2B Chem LLC | AI16692-250mg |
4-(Furan-2-yl)-2-methylphenol |
1255638-84-6 | 96% | 250mg |
$193.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279587-1g |
4-(Furan-2-yl)-2-methylphenol |
1255638-84-6 | 96% | 1g |
¥4606.00 | 2024-08-09 | |
Chemenu | CM490835-250mg |
4-(Furan-2-yl)-2-methylphenol |
1255638-84-6 | 96% | 250mg |
$206 | 2023-03-07 | |
Apollo Scientific | OR954884-250mg |
4-(Furan-2-yl)-2-methylphenol |
1255638-84-6 | 96% | 250mg |
£205.00 | 2025-02-21 | |
Apollo Scientific | OR954884-1g |
4-(Furan-2-yl)-2-methylphenol |
1255638-84-6 | 96% | 1g |
£395.00 | 2025-02-21 | |
abcr | AB319068-250 mg |
4-(Furan-2-yl)-2-methylphenol; 96% |
1255638-84-6 | 250 mg |
€322.50 | 2023-07-19 | ||
abcr | AB319068-1 g |
4-(Furan-2-yl)-2-methylphenol; 96% |
1255638-84-6 | 1 g |
€586.00 | 2023-07-19 | ||
abcr | AB319068-1g |
4-(Furan-2-yl)-2-methylphenol, 96%; . |
1255638-84-6 | 96% | 1g |
€586.00 | 2025-02-14 | |
abcr | AB319068-250mg |
4-(Furan-2-yl)-2-methylphenol, 96%; . |
1255638-84-6 | 96% | 250mg |
€322.50 | 2025-02-14 |
4-(Furan-2-yl)-2-methylphenol 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
4-(Furan-2-yl)-2-methylphenolに関する追加情報
Professional Introduction to 4-(Furan-2-yl)-2-methylphenol (CAS No. 1255638-84-6)
4-(Furan-2-yl)-2-methylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 1255638-84-6, is a significant compound in the field of chemical and pharmaceutical research. This molecule, featuring a furan ring linked to a methylphenol backbone, has garnered attention due to its unique structural properties and potential applications in various scientific domains.
The compound's structure, characterized by the presence of both aromatic and heterocyclic moieties, makes it a versatile candidate for further investigation. The furan ring, known for its electron-deficient nature, can participate in diverse chemical reactions, while the methylphenol moiety introduces additional functional groups that can be exploited for medicinal chemistry applications.
In recent years, there has been growing interest in exploring the pharmacological properties of molecules that incorporate both furan and phenolic units. These structural elements have been shown to contribute to the biological activity of several natural products and synthetic derivatives. The compound 4-(Furan-2-yl)-2-methylphenol is no exception, as it represents a promising scaffold for developing novel therapeutic agents.
One of the most compelling aspects of 4-(Furan-2-yl)-2-methylphenol is its potential as a precursor in the synthesis of more complex molecules. The presence of both a reactive furan ring and a hydroxyl group on the methylphenol backbone allows for numerous functionalization strategies. These include nucleophilic substitution reactions, metal-catalyzed cross-coupling reactions, and oxidation processes, which can be tailored to introduce additional pharmacophores or improve solubility and bioavailability.
The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of furan-containing compounds. Several studies have demonstrated that molecules with this structural motif exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound 4-(Furan-2-yl)-2-methylphenol, with its unique combination of functional groups, is well-positioned to contribute to this growing field.
In addition to its pharmaceutical applications, 4-(Furan-2-yl)-2-methylphenol has shown promise in other areas of research. For instance, its ability to participate in various chemical transformations makes it a valuable intermediate in organic synthesis. Furthermore, its stability under different reaction conditions suggests that it could be used in industrial processes where high yields and selectivity are required.
The synthesis of 4-(Furan-2-yl)-2-methylphenol has been optimized through several methodologies. One common approach involves the reaction of 2-methylphenol with furan derivatives under acidic or basic conditions. These reactions typically proceed via electrophilic aromatic substitution or nucleophilic aromatic substitution mechanisms, depending on the reaction conditions and reagents used.
In recent years, advances in green chemistry have also influenced the synthesis of this compound. Researchers have explored catalytic systems that minimize waste and improve efficiency. For example, transition metal catalysts such as palladium and copper have been used to facilitate cross-coupling reactions between furan and phenolic precursors. These methods not only enhance yield but also align with sustainable practices by reducing the use of hazardous reagents.
The biological evaluation of 4-(Furan-2-yl)-2-methylphenol strong>) has revealed several interesting findings. In vitro studies have shown that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, preliminary experiments indicate that it may possess anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation.
To further explore its therapeutic potential, researchers are conducting more comprehensive pharmacological studies. These investigations aim to identify specific targets and mechanisms of action for 4-(Furan-2-y1)- -methylphenol strong>) within biological systems. By elucidating these interactions, scientists can better understand how this compound functions and develop strategies to enhance its efficacy. Furthermore, these studies may provide insights into new therapeutic approaches that leverage similar molecular scaffolds. The growing body of evidence supporting the bioactivity of furan-containing compounds underscores the importance of continued research into molecules like 4-(Furan-2-yl)-methylphenol. As our understanding of their mechanisms of action expands, so too does the potential for discovering novel treatments for various diseases. In conclusion, 4-(Furan- -methylphenol strong>) represents a promising compound with diverse applications in pharmaceuticals, organic synthesis, and materials science. Its unique structural features, combined with recent advances in synthetic methodologies, make it an attractive candidate for further investigation. By exploring its biological activities and optimizing its synthesis, researchers can unlock new opportunities for developing innovative solutions to global health challenges.
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